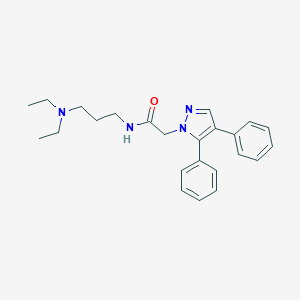
4-Iodo-3,5-dimethylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Iodo-3,5-dimethylaniline involves multi-step chemical processes. For instance, Shaojie (2011) describes the synthesis of a related compound, 3,4-dimethyl-2-iodobenzoic acid, through a seven-step procedure, showcasing the complexity involved in such syntheses (Shaojie, 2011). Chen Hong-bo (2010) details an improved synthesis method for 3,5-dimethylaniline, a related compound, highlighting the continuous efforts to optimize synthesis processes (Chen Hong-bo, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied, like the work by Ajibade and Andrew (2021) on 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, where they report on the crystal systems and intermolecular bonding (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Zhdankin et al. (1996) discuss the preparation of stable azidoiodinanes derivatives of Benziodoxole, which are used for azidation of compounds like dimethylanilines, demonstrating the reactivity and potential applications of similar chemicals (Zhdankin et al., 1996).
Physical Properties Analysis
The physical properties of similar compounds have been investigated in various studies. For example, the electrochemical behavior of films of poly(2,5-dimethylaniline) was studied by Geniés and Noël (1990), indicating the stability and electrical properties of such materials (Geniés & Noël, 1990).
Chemical Properties Analysis
The chemical properties of related compounds have been explored extensively. Meng et al. (2015) describe the use of 4-(Dimethylamino)pyridine for iodolactonisation of unsaturated carboxylic acids, highlighting the versatility and reactivity of similar compounds in various chemical reactions (Meng et al., 2015).
Applications De Recherche Scientifique
Synthesis of Organic Intermediates : 4-Iodo-3,5-dimethylaniline is used as an intermediate in the synthesis of other organic compounds. For example, it is involved in the synthesis of 3,5-dimethyl-4-bromoiodobenzene, which is achieved through diazotization and Sandmeyer reaction processes (Li Yu, 2008).
Analytical Chemistry Applications : In the field of analytical chemistry, derivatives of 4-Iodo-3,5-dimethylaniline are used for detecting and measuring iodine in various samples. For instance, it is used in the determination of iodine in table salt through a process called salt-assisted liquid–liquid microextraction (M. Gupta et al., 2011).
Cancer Research : Research into the metabolism of similar compounds, such as 3,4-dimethylaniline, suggests possible carcinogenic properties, highlighting the importance of understanding the biochemical behavior of these compounds (E. Boyland & P. Sims, 1959).
Pharmaceutical Research : In pharmaceutical research, 4-Iodo-3,5-dimethylaniline derivatives are synthesized for potential use in imaging and diagnostic techniques, such as in the synthesis of iodine-131 labeled drugs for studying body distribution (U. Braun et al., 1977).
Material Science : It's used in the preparation of stable azidoiodinanes, potentially useful reagents for direct azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes (V. Zhdankin et al., 1996).
Catalysis : It's involved in the synthesis of Pd(II) complexes, demonstrating its versatility in forming complexes with different chelating arms, useful in catalysis (D. Solé, X. Solans, & M. Font‐Bardia, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-iodo-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJJTPNZDAXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406712 | |
| Record name | 4-iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3,5-dimethylaniline | |
CAS RN |
117832-15-2 | |
| Record name | 4-iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



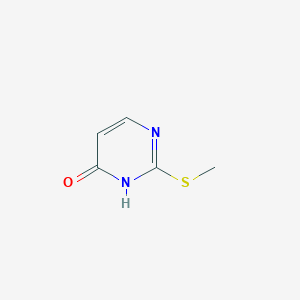
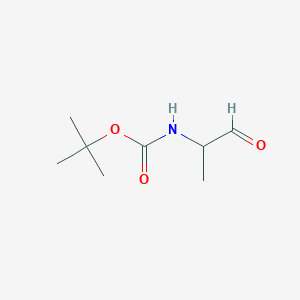





![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
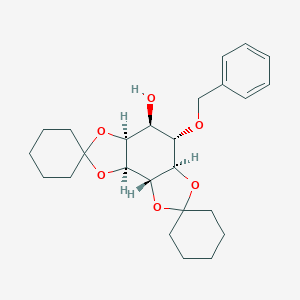
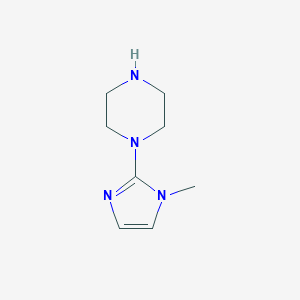
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
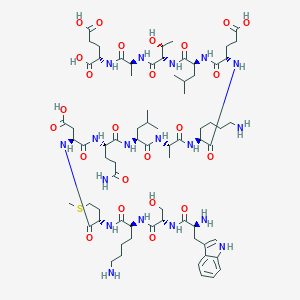
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
